methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Description
Methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a complex substitution pattern. The core β-carboline scaffold is functionalized with:
- A 2,5-dimethoxyphenyl group at position 1.
- A carbamoyl linkage at position 2, connecting to a 2-(methoxycarbonyl)phenyl moiety.
- A methyl ester at position 2.
Properties
Molecular Formula |
C30H29N3O7 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
methyl 1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H29N3O7/c1-37-17-13-14-25(38-2)21(15-17)27-26-20(18-9-5-7-11-22(18)31-26)16-24(29(35)40-4)33(27)30(36)32-23-12-8-6-10-19(23)28(34)39-3/h5-15,24,27,31H,16H2,1-4H3,(H,32,36) |
InChI Key |
IYARIAGSNDUMRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)OC)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydro-β-Carboline Core
Pictet-Spengler Cyclization
The THβC scaffold is synthesized via the Pictet-Spengler reaction between tryptophan methyl ester and 2,5-dimethoxybenzaldehyde under acidic conditions. This method is widely used due to its efficiency and scalability.
Reaction Conditions
| Component | Quantity/Equivalence | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Tryptophan methyl ester | 1.0 eq | AcOH:CH₂Cl₂ (1:2) | Reflux | 2 h | 70–75% |
| 2,5-Dimethoxybenzaldehyde | 1.2 eq | - | - | - | - |
| Workup | NH₄OH (pH 9–10) | CH₂Cl₂ extraction | RT | - | - |
Procedure
- Tryptophan methyl ester is dissolved in acetic acid and dichloromethane.
- 2,5-Dimethoxybenzaldehyde is added dropwise, and the mixture is refluxed for 2 hours.
- After cooling, the solution is basified with NH₄OH, extracted with CH₂Cl₂, dried over Na₂SO₄, and purified via column chromatography (15% MeOH/CH₂Cl₂).
Key Observations
Alternative Methods
Electrochemical Synthesis in Deep Eutectic Solvents (DES)
A greener approach uses choline chloride/ethylene glycol DES as both solvent and electrolyte. Cyclization is achieved at 20 mA for 90 minutes, yielding 78% THβC.
Microwave-Assisted Synthesis
Pd/C-K10 catalysts under microwave irradiation reduce reaction times to 30 minutes but require specialized equipment.
Introduction of the Carbamoyl Group
Acylation of the Secondary Amine
The THβC intermediate undergoes acylation at the C2 secondary amine using 2-(methoxycarbonyl)benzoyl chloride or activated esters.
Reaction Conditions
| Component | Quantity/Equivalence | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| THβC intermediate | 1.0 eq | BOP, NEt₃ | DMF | RT | 12 h | 60–65% |
| 2-(Methoxycarbonyl)benzoyl chloride | 1.2 eq | - | - | - | - | - |
Procedure
- The THβC intermediate is dissolved in DMF.
- 2-(Methoxycarbonyl)benzoyl chloride and BOP reagent are added with triethylamine.
- The mixture is stirred overnight, quenched with pH 2 buffer, and purified via chromatography.
Structural Confirmation
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| CH₂Cl₂ | AcOH | Reflux | 2 h | 75% |
| DES (ChCl/EG) | Electrochemical | RT | 90 min | 78% |
| Ethanol | I₂/DMSO | 90°C | 4 h | 60% |
Critical Analysis of Methodologies
Advantages and Limitations
| Method | Pros | Cons |
|---|---|---|
| Pictet-Spengler | High regioselectivity, scalable | Requires acidic conditions |
| Electrochemical | Green chemistry, fast | Specialized equipment needed |
| BOP-mediated acylation | High efficiency | Cost of coupling reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Beta-carbolines have been extensively studied for their pharmacological properties, including:
- Anticancer Activity : Compounds in the beta-carboline family have shown promise in cancer treatment. For instance, ethyl beta-carboline-3-carboxylate has demonstrated anti-tumor activity by inducing apoptosis in cervical cancer cells through the activation of the p38/MAPK signaling pathway . This suggests that methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate could exhibit similar effects due to structural similarities.
- Neuroprotective Effects : Beta-carbolines have been investigated for their neuroprotective properties. Some studies indicate that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include Pictet-Spengler reactions. This method is effective for creating tetrahydro-beta-carbolines and has been optimized for yield and efficiency in various studies . The structural versatility of beta-carbolines allows for modifications that enhance their biological activity.
Table 1: Summary of Research Findings on Beta-Carbolines
Mechanism of Action
The mechanism of action of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations:
The carbamoyl linkage in the target compound introduces a hydrogen-bonding motif absent in chloroacetyl or methyl-substituted analogs .
Synthetic Efficiency :
- Chloroacetyl-substituted THβCs achieve higher yields (78–92%) due to optimized acylation conditions , whereas oxidation steps (e.g., permanganate-mediated) for methyl derivatives yield ~71% .
Physicochemical Properties :
- The absence of chlorine atoms in the target compound may improve solubility compared to dichlorophenyl analogs (e.g., ).
- The 2-(methoxycarbonyl)phenyl carbamoyl group could increase steric bulk, affecting pharmacokinetic properties like membrane permeability.
Spectroscopic and Analytical Trends
- IR Spectroscopy : All compounds show strong C=O stretches (~1727–1737 cm⁻¹) for ester/carbamoyl groups .
- ¹H-NMR : Aromatic proton shifts (δ 7.00–8.98) and NH signals (δ 8.98–10.86) are consistent across analogs .
- Mass Spectrometry : Base peaks often correlate with fragment ions (e.g., m/z 375 in ), whereas molecular ion peaks (M+) are prominent in .
Biological Activity
Methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the class of tetrahydro-beta-carbolines (THβCs). This class is known for its diverse biological activities, including antimalarial, antiviral, antitumor, and phosphodiesterase (PDE) inhibition. The compound's structure suggests potential interactions with various biological targets due to its unique functional groups.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple methoxy and carbonyl substituents that may influence its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.
Antimalarial Activity
Recent studies have indicated that derivatives of tetrahydro-beta-carbolines exhibit significant antiplasmodial activity. For instance, a related compound demonstrated an IC50 value in the low micromolar range against Plasmodium falciparum, suggesting that this compound may also possess similar activity. In vitro assays showed that certain derivatives had selectivity indices indicating low cytotoxicity towards human cells while effectively inhibiting parasite growth .
Antitumor Activity
Tetrahydro-beta-carbolines have been recognized for their potential in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor progression has been documented. In particular, studies have shown that THβCs can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .
Neuroprotective Effects
Research indicates that THβCs may offer neuroprotective benefits. The presence of the beta-carboline scaffold allows for interactions with neurotransmitter systems, potentially aiding in conditions such as neurodegeneration. The compound's ability to modulate neurotransmitter levels could provide therapeutic avenues for diseases like Alzheimer's .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite metabolism and cancer cell proliferation.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cell death in targeted cells.
- Receptor Modulation : Interaction with various receptors involved in neurotransmission may explain some neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
